molecular formula C12H11N B14170803 4-(3-Methylphenyl)pyridine CAS No. 4385-68-6

4-(3-Methylphenyl)pyridine

Cat. No.: B14170803
CAS No.: 4385-68-6
M. Wt: 169.22 g/mol
InChI Key: IWRUAXOGIJVROI-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)pyridine is an organic compound characterized by a pyridine ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)pyridine typically involves the reaction of 4-chloropyridine with 3-methylaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants in the presence of a suitable catalyst, often palladium-based, to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Methylphenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)pyridine
  • 4-(3-Methylphenyl)amino-3-pyridinesulfonamide
  • Pyridine derivatives with various substituents

Comparison: 4-(3-Methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridine derivatives, it offers a different reactivity profile and potential for diverse applications. For example, the presence of the 3-methylphenyl group can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .

Properties

CAS No.

4385-68-6

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-methylphenyl)pyridine

InChI

InChI=1S/C12H11N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-9H,1H3

InChI Key

IWRUAXOGIJVROI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=NC=C2

Origin of Product

United States

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